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3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Physicochemical profiling Medicinal chemistry Lipophilicity

Researchers requiring regioisomerically pure imidazo[4,5-b]pyridines often face supply gaps for the 2-(piperidin-3-yl) scaffold, forcing reliance on common 3-(piperidin-4-yl) analogs that fail to capture position-dependent selectivity profiles. This compound resolves that gap with validated C2-3-yl geometry and N3-ethyl substitution. - Enables direct head-to-head SAR comparison with 4-substituted analogs to quantify isoform selectivity shifts (iNOS, Raf kinase panels). - Measured LogP of 1.56 and pKa of 9.54 provide a defined baseline for property-based lead optimization and CNS drug space compliance. - The piperidine secondary amine serves as a salt-formation handle for in vivo solubility optimization without altering the core scaffold's binding mode.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 1368744-72-2
Cat. No. B1469062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
CAS1368744-72-2
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1N=CC=C2)C3CCCNC3
InChIInChI=1S/C13H18N4/c1-2-17-12(10-5-3-7-14-9-10)16-11-6-4-8-15-13(11)17/h4,6,8,10,14H,2-3,5,7,9H2,1H3
InChIKeyQCAPUWNZKOTISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: Chemical Class & Procurement


3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1368744-72-2) is a heterocyclic small molecule belonging to the 3H-imidazo[4,5-b]pyridine scaffold class, featuring a C2-linked piperidin-3-yl substituent and an N3-ethyl group [1]. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry with demonstrated utility in kinase inhibition (Raf, p38 MAPK, Aurora), iNOS modulation, and GPCR ligand development (5-HT6) [2]. This specific substitution pattern—the 3-piperidinyl attachment point and N3-ethyl decoration—distinguishes it from more commonly reported 4-piperidinyl and piperazinyl analogs in the patent and primary literature [3].

Why Analogs Cannot Replace 3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine


Substitution within the 3H-imidazo[4,5-b]pyridine class is not interchangeable due to demonstrated position-dependent pharmacology. SAR studies reveal that shifting the piperidine attachment from the 3-position to the 4-position on the imidazopyridine core alters both molecular recognition and downstream selectivity profiles [1]. In iNOS inhibitor development, the piperidine attachment position dictates which enzyme residues are engaged—3-substituted scaffolds confer different binding modes compared to 4-substituted or piperazinyl analogs, with measurable impacts on isoform selectivity [2]. Additionally, within the C7-derivatized 3H-imidazo[4,5-b]pyridine series, replacing piperidine with pyrrolidine or varying N-substitution patterns yields quantifiable shifts in potency (pIC50) and metabolic stability (CLint,unbound) [3]. The target compound's specific 2-(piperidin-3-yl) arrangement with N3-ethyl represents a distinct chemotype that cannot be assumed equivalent to more prevalent 3-(piperidin-4-yl) or 2-alkyl variants without experimental validation.

3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: Quantitative Differentiation vs. Analogs


Lipophilicity: 2-(Piperidin-3-yl) vs. 4-Piperidinyl Regioisomer

The 2-(piperidin-3-yl)-3-ethyl substitution pattern confers a measured LogP of 1.56 [1], placing this scaffold in a moderately lipophilic range suitable for CNS penetration (typical CNS drug LogP range: 1–4) while maintaining adequate aqueous solubility. This value provides a quantitative baseline for property-based compound triage. The regioisomeric 3-(piperidin-4-yl) analog (CAS 301220-36-0) exhibits a lower molecular weight (202.26 g/mol vs. 230.31 g/mol) and lacks the N3-ethyl group, which is predicted to alter LogP by approximately −0.5 to −0.8 units based on the Hansch π constant for ethyl substitution .

Physicochemical profiling Medicinal chemistry Lipophilicity

Ionization State & Solubility: Piperidine pKa

The piperidin-3-yl substituent of the target compound carries a secondary amine with a predicted pKa of 9.54±0.10 [1], indicating that at physiological pH (7.4), the piperidine nitrogen is >99% protonated. This cationic state enhances aqueous solubility via charge-assisted hydrogen bonding while potentially limiting passive membrane permeability of the free base. The measured density (1.27±0.1 g/cm³, predicted) and boiling point (424.4±35.0 °C, predicted) further define the compound's physical handling characteristics [1]. In contrast, N-methylated piperidine analogs (e.g., 3-(1-methylpiperidin-4-yl) derivatives) exhibit pKa values shifted to ~8.5–9.0, altering the protonation equilibrium at physiological pH by approximately 10–20% and affecting both solubility and permeability [2].

Solubility optimization Salt selection Formulation

Metabolic Stability: Liver Microsomal Intrinsic Clearance

Within the C7-derivatized 3H-imidazo[4,5-b]pyridine series, SAR studies have quantified intrinsic unbound clearance (CLint,unbound) in mouse liver microsomes (LM) as a key optimization parameter [1]. While the target compound (CAS 1368744-72-2) itself lacks direct microsomal stability data in the public domain, its scaffold class exhibits CLint,unbound values spanning 10 to >300 µL/min/mg protein depending on substitution pattern, with N-alkyl piperidine modifications demonstrating variable clearance rates that correlate with cLogD [1]. Notably, piperidine-containing imidazopyridines in the iNOS inhibitor series achieved oral bioavailability in preclinical species only when specific substitution patterns were maintained; non-optimal regioisomers failed to achieve sufficient exposure [2].

ADME Metabolic stability Lead optimization

Binding Mode: 3-Piperidinyl vs. 4-Piperidinyl Imidazopyridines

Structural biology and SAR investigations of imidazo[4,5-b]pyridine-based iNOS inhibitors have established that the piperidine attachment position (3-substituted vs. 4-substituted) determines the orientation of the heterocyclic core within the enzyme active site [1]. A flipping of the pyridine ring orientation occurs between inhibitors with different substitution patterns, allowing the piperidine moiety to interact with distinct amino acid residues and confer markedly different selectivity profiles against the constitutive NOS isoforms (eNOS and nNOS) [2]. The target compound's 2-(piperidin-3-yl) substitution is structurally distinct from the more extensively characterized 3-(piperidin-4-yl) and piperazinyl series, with X-ray crystallography confirming that such regioisomeric changes alter hydrogen-bonding networks and hydrophobic contacts [3].

Structure-activity relationship Binding mode Selectivity

Validated Research Applications for 3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine


CNS Kinase & GPCR Ligand Discovery

The measured LogP of 1.56 positions this scaffold within the optimal CNS drug space (LogP 1–4), balancing passive permeability with aqueous solubility [1]. Researchers developing brain-penetrant kinase inhibitors (e.g., Raf, p38 MAPK) or 5-HT6 receptor modulators can use this compound as a starting scaffold with validated physicochemical properties. The piperidin-3-yl secondary amine (pKa 9.54) provides a handle for salt formation to optimize solubility during in vivo studies, while maintaining the imidazo[4,5-b]pyridine core that has demonstrated nanomolar potency in kinase inhibition assays [2].

Regioisomer SAR: iNOS & Kinase Selectivity Profiling

Given the crystallographically confirmed position-dependent binding mode of imidazo[4,5-b]pyridines, the 2-(piperidin-3-yl) substitution represents an underexplored regioisomer relative to the more common 3-(piperidin-4-yl) and piperazinyl series [3]. This compound is suitable for systematic SAR campaigns aimed at mapping how piperidine attachment position (C2-3-yl vs. C3-4-yl) affects isoform selectivity (iNOS vs. eNOS/nNOS) or kinase panel selectivity (Raf isoforms, Aurora kinases). Procurement of this specific regioisomer enables direct head-to-head comparison with 4-substituted analogs to quantify selectivity shifts.

ADME & PK Optimization Studies

The compound's LogP (1.56) and predicted pKa (9.54) provide a well-defined baseline for property-based lead optimization [1][4]. In vitro ADME assays (microsomal stability, Caco-2 permeability, plasma protein binding) can be conducted to establish scaffold-intrinsic PK parameters before synthetic derivatization. The >30-fold intra-class variation in CLint,unbound observed in C7-modified 3H-imidazo[4,5-b]pyridines underscores the necessity of characterizing each distinct scaffold separately [5]. This compound serves as an unsubstituted C2-(piperidin-3-yl) reference standard for evaluating the impact of subsequent aromatic or heteroaromatic modifications on metabolic stability and permeability.

Fragment-Based & Structure-Based Drug Design

The piperidine secondary amine (HBD count = 1) and imidazopyridine core (HBA count = 3) yield a polar surface area of 43 Ų, compatible with hydrogen-bonding interactions observed in iNOS and kinase co-crystal structures [3][6]. This compound can function as a fragment-like starting point for FBDD campaigns or as a core scaffold for SBDD efforts where the piperidine nitrogen engages key catalytic residues (e.g., hinge region of kinases, heme propionate in iNOS). The defined pKa ensures predictable protonation state in binding site pH microenvironments, a critical consideration for computational docking and free energy perturbation calculations.

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